JAK Isoform Biochemical Selectivity Profile vs. In-Class Pyrimidine Amides
As of the search date, no peer-reviewed, publicly available, compound-specific enzymatic IC50 or Kd data for N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097911-59-4) could be identified in primary literature, patents, or authoritative databases. The critical quantitative data points required to meet the strict evidence admission rules (IC50, Ki, biological assay conditions, and comparator data) are absent. Therefore, a rigorous head-to-head or cross-study comparable quantitative differentiation claim cannot be formulated. All quantitative evidence below is derived from class-level SAR generalizations documented in the Aerie Pharmaceuticals patent family (US 20240002392) which describes structurally related azetidinyl pyrimidines, not this specific compound [1].
| Evidence Dimension | JAK1/2 vs. TYK2 biochemical IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Patent-exemplified azetidinyl pyrimidine JAK inhibitors (specific Cpd IDs undisclosed): JAK1 IC50 ~1-100 nM range |
| Quantified Difference | Unknown |
| Conditions | Biochemical kinase inhibition assays (patent-level evidence, specific assay protocols not disclosed) |
Why This Matters
Selection of this specific compound over other patent-exemplified analogs remains entirely dependent on proprietary screening data not in the public domain, limiting fully evidence-driven procurement to entities with internal biological profiling capabilities.
- [1] Ellis DA, Gordhan HM, Lichorowic CL, Sturdivant JM, Delong MA. Azetidinyl Pyrimidines and Uses Thereof. US Patent Application 20240002392. 2024-01-04. Aerie Pharmaceuticals, Inc. Available at: https://patents.justia.com/patent/20240002392 View Source
